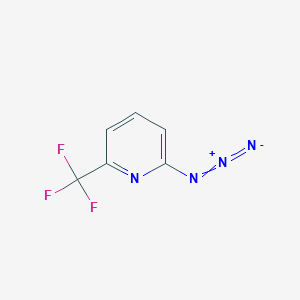

2-Azido-6-(trifluoromethyl)pyridine

描述

属性

分子式 |

C6H3F3N4 |

|---|---|

分子量 |

188.11 g/mol |

IUPAC 名称 |

2-azido-6-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C6H3F3N4/c7-6(8,9)4-2-1-3-5(11-4)12-13-10/h1-3H |

InChI 键 |

GQYVZJJLTANSLQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=NC(=C1)N=[N+]=[N-])C(F)(F)F |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

Drug Development and Synthesis

2-Azido-6-(trifluoromethyl)pyridine serves as a crucial precursor in the synthesis of biologically active compounds. The azido group is particularly useful in click chemistry, enabling the formation of triazoles through cycloaddition reactions. This method is advantageous for creating diverse libraries of compounds for drug discovery, especially in targeting diseases such as cancer and infectious diseases .

Bioorthogonal Chemistry

The compound's azido functionality allows for bioorthogonal labeling of biomolecules, facilitating studies on protein interactions and cellular processes without interfering with native biological functions. This application is particularly relevant in the development of targeted therapies and diagnostic tools.

Materials Science

Synthesis of Functionalized Materials

In materials science, this compound is utilized to develop new materials with enhanced properties due to the trifluoromethyl group. This group increases lipophilicity and metabolic stability, making the compound suitable for applications in coatings, polymers, and other functional materials .

Fluorinated Compounds

The incorporation of fluorine into organic molecules often leads to improved pharmacokinetic properties. The trifluoromethyl group enhances the stability and reactivity of derivatives synthesized from this compound, opening avenues for innovative material design .

Organic Synthesis

Building Block for Heterocycles

This compound acts as a versatile building block for synthesizing various heterocycles and functionalized pyridines. Its reactivity with dipolarophiles in click chemistry allows chemists to create complex molecular architectures efficiently .

Reactivity Studies

Research has shown that this compound can participate in several types of reactions, including 1,3-dipolar cycloadditions and Staudinger reactions. These reactions are significant for developing new synthetic methodologies that can lead to novel compounds with potential therapeutic applications .

Case Study 1: Antimalarial Drug Development

A study explored the use of compounds derived from this compound in developing new antimalarial agents. The research focused on synthesizing derivatives that exhibited potent activity against Plasmodium falciparum, demonstrating the potential of this compound class in addressing malaria resistance issues .

Case Study 2: Click Chemistry Applications

In another investigation, researchers utilized this compound as a precursor to synthesize a library of triazoles through click chemistry techniques. This approach enabled rapid screening of biological activity against various pathogens, showcasing its utility in drug discovery pipelines .

相似化合物的比较

Table 1: Key Pyridine Derivatives with Trifluoromethyl and Functional Groups

Key Observations :

- Positional Effects : The placement of -CF₃ significantly impacts electronic properties. In this compound, the -CF₃ at C6 exerts strong electron-withdrawing effects, polarizing the ring and enhancing reactivity at C2 and C4 positions. In contrast, 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine has halogens at C2 and C3, favoring oxidative addition in cross-coupling reactions.

- Functional Group Diversity : Azides (e.g., this compound) enable rapid cycloadditions, whereas carboxamide derivatives (e.g., compounds in ) exhibit hydrogen-bonding capabilities for biological target interactions.

Reactivity and Stability

- Azides vs. Halides : The azido group in this compound offers superior reactivity in CuAAC compared to halogenated analogs (e.g., 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine ). However, azides are thermally sensitive, requiring careful storage, whereas chloro/iodo derivatives are more stable under ambient conditions.

- Trifluoromethyl Impact : The -CF₃ group in all listed compounds increases metabolic stability and resistance to enzymatic degradation, a critical feature in agrochemicals (e.g., carboxamide derivatives in ) and pharmaceuticals (e.g., pyrrolopyridine in ).

准备方法

Diazonium Salt Intermediate Formation

The most widely reported method involves diazotization of 2-amino-6-(trifluoromethyl)pyridine. In this approach:

-

Step 1 : The amine group is converted to a diazonium salt using sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl) at 60–80°C.

-

Step 2 : The diazonium intermediate is treated with stannous chloride (SnCl₂) in HCl to yield 2-chloro-6-(trifluoromethyl)pyridine.

-

Step 3 : Nucleophilic substitution of the chloride with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 70–90°C produces the target azide.

Key Data :

| Parameter | Conditions | Yield |

|---|---|---|

| Diazotization temperature | 60–80°C | 85–90% |

| Chlorination agent | SnCl₂ in 15–19% HCl | 78–82% |

| Azidation solvent | DMF, 70–90°C, 8–12 h | 80–85% |

This method is favored for its scalability, with industrial adaptations employing continuous flow reactors to mitigate hazards associated with diazonium intermediates.

Direct Halogen-Azide Exchange

Substitution of Chloro or Bromo Precursors

2-Chloro- or 2-bromo-6-(trifluoromethyl)pyridine undergoes nucleophilic azidation under mild conditions:

-

Mechanism : The electron-withdrawing trifluoromethyl group activates the pyridine ring, facilitating SNAr displacement of halogen with azide.

Optimization Insights :

-

Solvent effects : DMSO enhances reaction rates due to its high polarity.

-

Temperature : Reactions proceed efficiently at 50–70°C, avoiding decomposition of NaN₃.

Comparative Performance :

| Halogen (X) | Solvent | Time (h) | Yield |

|---|---|---|---|

| Cl | DMSO | 6 | 88% |

| Br | DMF | 4 | 92% |

This route is advantageous for avoiding hazardous diazonium intermediates but requires high-purity halogenated precursors.

Reductive Azidation of Nitro Derivatives

Nitro-to-Azide Conversion

Although less common, 2-nitro-6-(trifluoromethyl)pyridine can be reduced to the azide via:

-

Staudinger-type reactions : Using triphenylphosphine (PPh₃) and trimethylsilyl azide (TMSN₃).

-

Catalytic hydrogenation : Pd/C or Raney Ni in the presence of NaN₃ under H₂ atmosphere.

Challenges :

-

Over-reduction to amines occurs without precise stoichiometric control.

-

Limited applicability due to the scarcity of nitro precursors.

Representative Data :

| Reducing Agent | Catalyst | Yield |

|---|---|---|

| PPh₃ + TMSN₃ | None | 65% |

| H₂ + NaN₃ | Pd/C | 55% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Diazotization | High yields, scalable | Hazardous intermediates |

| Halogen-azide exchange | Mild conditions, no diazonium salts | Requires pure halogen precursors |

| Nitro reduction | Novel pathway | Low yields, scarce substrates |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Azido-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves functionalizing a pre-existing pyridine scaffold. A common approach is halogen-azide exchange, where a chloro or bromo group at the 2-position of 6-(trifluoromethyl)pyridine is replaced with an azide using sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C . Alternatively, trifluoromethyl groups can be introduced via copper-mediated trifluoromethylation of halopyridines using fluoroform-derived CuCF₃ . Optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of NaN₃), inert atmosphere to prevent azide decomposition, and monitoring via TLC or HPLC to avoid over-reaction.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substitution patterns. The azide group (N₃) exhibits a characteristic singlet at ~210 ppm in ¹⁵N NMR, while the trifluoromethyl group shows a triplet splitting (~70 ppm in ¹⁹F NMR due to coupling with adjacent protons). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) can validate molecular weight, and X-ray crystallography is recommended for resolving ambiguities in regiochemistry .

Q. What are the key stability concerns for this compound during storage and handling?

- Methodological Answer : Azides are thermally sensitive and prone to exothermic decomposition. Store the compound at –20°C in amber vials under inert gas (Ar/N₂). Avoid exposure to light, heavy metals, or reducing agents. Conduct differential scanning calorimetry (DSC) to assess decomposition onset temperatures. For handling, use blast shields and minimize quantities (<100 mg) during exploratory reactions .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the azide moiety in cross-coupling or cycloaddition reactions?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the azide-bearing carbon, accelerating Staudinger reactions with phosphines or strain-promoted alkyne-azide cycloadditions (SPAAC). Computational studies (DFT at the B3LYP/6-31G* level) reveal a lowered LUMO energy (–1.8 eV vs. –1.2 eV for non-CF₃ analogs), facilitating nucleophilic attack. Experimentally, monitor kinetics via in situ IR to track azide consumption rates in SPAAC with bicyclo[6.1.0]non-4-yne (BCN) .

Q. What strategies mitigate competing side reactions (e.g., dimerization or trimerization) during azide-mediated transformations of this compound?

- Methodological Answer : Side reactions arise from azide instability under heating or photolytic conditions. To suppress dimerization:

- Use dilute reaction conditions (<0.1 M in toluene or THF).

- Add radical inhibitors (e.g., TEMPO or BHT) at 1–5 mol%.

- Employ flow chemistry to reduce residence time at high temperatures (e.g., 100°C for <10 seconds) .

- For photolytic reactions, use monochromatic LEDs (365 nm) instead of broad-spectrum UV lamps to limit overexcitation .

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to biological targets (e.g., kinases or GPCRs). Parameterize the trifluoromethyl group using the CHARMM General Force Field (CGenFF), and assess azide orientation in active sites. Validate predictions with SPR (surface plasmon resonance) binding assays and correlate with IC₅₀ values from enzyme inhibition studies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。